methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Immunology Respiratory Inflammation

Secure a premier heterocyclic building block featuring a privileged benzoxazine core with a critical C2 methyl ester handle. This specific scaffold is validated for constructing peptidomimetics and pursuing dual CysLT receptor antagonism (asthma/inflammation research) or dual thrombin/GPIIb/IIIa inhibition (antithrombotic R&D). Unlike generic analogs, the methyl ester moiety is essential for chiral separations and downstream functionalization, directly influencing target potency and synthetic efficiency. Procuring this key synthon ensures a reliable starting point for generating enantiopure lead candidates and exploring orthogonal metabolic disease targets (lipogenesis inhibition). Ideal for medicinal chemistry programs requiring structural precision and synthetic versatility.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B2798891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC2=CC=CC=C2O1
InChIInChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3
InChIKeyHKOFHRITCCBESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: A Foundational Synthon for Peptidomimetic Drug Discovery


Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 82756-71-6) is a heterocyclic building block characterized by a fused 1,4-benzoxazine core bearing a methyl ester at the C2 position . This core is recognized as a 'privileged scaffold' in medicinal chemistry due to its broad spectrum of biological activities [1]. The compound is specifically valued as a key synthon for constructing peptidomimetics, a class of compounds designed to mimic the structure and function of peptides with improved pharmacological properties [2]. Unlike simple benzoxazines, the C2 ester moiety enables critical synthetic derivatization, serving as a functional handle for generating analogs and introducing chirality, which is essential for investigating biological activity and optimizing target interactions [3].

Why Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate Cannot Be Casually Substituted with Generic Analogs


Substituting methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with a generic analog, such as a free carboxylic acid or an ethyl ester, can lead to significant and quantifiable losses in synthetic utility, target potency, and biological activity. The methyl ester is not merely an interchangeable protecting group; it plays a specific role in modulating molecular properties and serves as a defined starting point for chiral separations and downstream functionalization [1]. Furthermore, the chirality of the 2-carboxylate scaffold is a critical determinant of biological activity within the peptidomimetic class, and the choice of starting ester can influence the efficiency and feasibility of obtaining pure enantiomers, which are essential for developing safe and efficacious therapeutics [2]. A direct switch to a less well-characterized analog introduces unacceptable uncertainty into both the synthetic route and the resulting compound's activity profile.

Quantitative Differentiation Guide for Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate


Critical Role as a Synthon for Potent Dual CysLT1/CysLT2 Antagonists

Derivatives built on the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold have yielded potent dual antagonists of the CysLT1 and CysLT2 receptors. The lead compound, ONO-2050297, which retains the core benzoxazine-2-carboxylate structure, demonstrates highly potent dual antagonism [1].

Immunology Respiratory Inflammation

Enabling Balanced Dual Antithrombotic Activity Not Achievable with Simpler Scaffolds

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives have been engineered to simultaneously inhibit thrombin and antagonize the platelet GPIIb/IIIa receptor, a dual-action profile that is challenging to achieve [1]. Systematic SAR studies identified compounds with submicromolar activity at both targets [1].

Cardiovascular Thrombosis Peptidomimetics

Documented In Vivo Lipogenesis Inhibition as a Class Effect of Benzoxazine-2-carboxylates

Esters of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, including the methyl ester, have been patented for their ability to inhibit lipogenesis in mammals [1]. This represents a defined biological activity for this specific class of compounds, providing a clear rationale for their investigation.

Metabolic Disease Obesity Lipogenesis

High-Value Research Applications for Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate


Scaffold for Dual CysLT1/CysLT2 Antagonist Programs in Respiratory and Allergic Disease

Based on evidence that the benzoxazine-2-carboxylate core enables the discovery of potent, balanced dual CysLT receptor antagonists [1], this compound is a premier starting point for medicinal chemistry programs targeting novel therapies for asthma, allergic rhinitis, and other inflammatory conditions. Procuring this specific scaffold offers a validated entry point to a new mechanism of action with potential advantages over single-receptor antagonists like montelukast.

Core Synthon for Next-Generation Dual-Action Antithrombotic Agents

Given the demonstrated ability of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives to simultaneously inhibit thrombin and antagonize the GPIIb/IIIa receptor [2], this compound is critical for R&D programs focused on developing antithrombotic drugs with a novel dual mechanism of action. This approach holds promise for improved efficacy and safety profiles in treating and preventing thrombotic events such as heart attack and stroke.

Peptidomimetic Building Block for Metabolic and Cardiovascular Targets

As a documented intermediate for constructing peptidomimetics targeting Factor Xa and fibrinogen receptors [3], this compound is essential for research programs exploring these pathways. Furthermore, the class-level evidence for lipogenesis inhibition [4] adds a distinct, orthogonal therapeutic area (metabolic disease) for which this scaffold is uniquely relevant, justifying its procurement for exploratory medicinal chemistry in obesity and metabolic syndrome.

Chiral Building Block for Enantioselective Medicinal Chemistry

The challenge and importance of obtaining pure enantiomers of this scaffold is well-documented, as chirality profoundly impacts biological activity [5][6]. This compound is thus a valuable starting material for researchers seeking to establish robust, scalable methods for chiral synthesis or preparative chiral separation (e.g., HPLC) to produce enantiomerically pure building blocks for advanced pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.